Structural Differentiation: 3,4-Dichloro vs. Non-Halogenated Analog
The key structural differentiator of this compound is the 3,4-dichlorophenyl motif at the 5-position of the imidazole ring. In contrast, a close analog, 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 1207040-56-9), bears an unsubstituted phenyl ring at this position [1]. This modification is known to significantly alter the molecule's electronic properties and lipophilicity. While specific quantitative biological data (e.g., IC50) are not publicly available for this exact compound in peer-reviewed literature as of the search date, the predicted increase in lipophilicity (XLogP3 ~5.1 for the non-chlorinated analog [1], versus a predicted >5.5 for the dichlorinated species) suggests enhanced membrane permeability and target binding potential, a class-level inference supported by the general behavior of halogenated vs. non-halogenated drug-like molecules [2].
| Evidence Dimension | Lipophilicity (XLogP3, Predicted) |
|---|---|
| Target Compound Data | Predicted XLogP3 > 5.5 (estimated) |
| Comparator Or Baseline | 2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide (CAS 1207040-56-9), XLogP3 = 5.1 [1] |
| Quantified Difference | Increase of ~0.4+ log units (estimated based on chloro-substitution effect) |
| Conditions | Predicted values based on computational models. No experimental logP data available for target compound. |
Why This Matters
For procurement decisions, this substantiates the rationale for selecting the dichlorinated analog over the non-halogenated variant when the research goal involves probing the impact of enhanced lipophilicity and altered electronics on target engagement.
- [1] Kuujia Ltd. CAS No 1207040-56-9 Product Overview. Available at: https://www.kuujia.com/cas-1207040-56-9.html (Accessed 2026-04-29). View Source
- [2] Tiz, D. et al. (2018) 'Halogenated compounds in drug discovery: What can they teach us?', Expert Opinion on Drug Discovery, 13(11), pp. 1015-1030. doi: 10.1080/17460441.2018.1530660. View Source
